molecular formula C19H21NO3 B5514143 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate

Cat. No.: B5514143
M. Wt: 311.4 g/mol
InChI Key: DPSQHINOXUTXLD-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate is an organic compound with a complex structure It consists of a 2,3-dimethylphenyl group attached to an amino group, which is further connected to an oxoethyl group and a 3-phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with ethyl 3-phenylpropanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl benzoate
  • 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 4-phenylbutanoate
  • 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylpropanoate

Uniqueness

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-7-6-10-17(15(14)2)20-18(21)13-23-19(22)12-11-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSQHINOXUTXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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